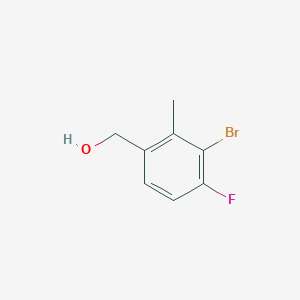

(3-Bromo-4-fluoro-2-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYRAOTLQDLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 3 Bromo 4 Fluoro 2 Methylphenyl Methanol

Strategies for Constructing the 3-Bromo-4-fluoro-2-methylphenyl Core

The key challenge in forming the aromatic core lies in the regioselective introduction of three different substituents—bromine, fluorine, and a methyl group—onto the benzene (B151609) ring. The order of these introductions is critical and dictated by the directing effects of the substituents.

The placement of bromine and fluorine atoms at positions 3 and 4, respectively, requires specific and controlled halogenation methods.

Electrophilic aromatic substitution is a cornerstone for introducing halogens onto an aromatic ring. In a plausible synthetic route, the bromination of a pre-existing fluoro-methylated benzene derivative is a key step. For instance, starting with 4-fluoro-2-methylbenzaldehyde, an analogue of the target's core structure, electrophilic bromination can be achieved. The aldehyde group is a meta-director, while the fluorine and methyl groups are ortho-, para-directors. The directing effects guide the incoming electrophile.

A common method involves the use of bromine in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). prepchem.com The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺). Another effective and greener approach involves the in-situ generation of the brominating agent from sodium bromide (NaBr) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) in an acidic medium. patsnap.comgoogle.com This method avoids the use of hazardous elemental bromine. google.com

Detailed findings from a patented process for the synthesis of 3-bromo-4-fluorobenzaldehyde, a direct precursor, illustrate this approach. google.com

| Parameter | Value/Reagent |

| Starting Material | 4-Fluorobenzaldehyde |

| Brominating System | Sodium Bromide (NaBr), Hydrochloric Acid (HCl) |

| Oxidant | Sodium Hypochlorite (NaOCl) aqueous solution |

| Solvent | Dichloromethane |

| Temperature | 20-25 °C |

| Yield | ~91% |

| Data derived from a patented synthesis of 3-bromo-4-fluorobenzaldehyde, a closely related precursor. google.com |

An alternative strategy for introducing the fluorine atom involves the use of diazonium salt chemistry, most notably the Balz-Schiemann reaction. wikipedia.orgscribd.comjk-sci.com This method is particularly valuable when direct fluorination is difficult or yields unwanted isomers. The process begins with a primary aromatic amine, which is converted into a diazonium salt.

The synthesis would start from a precursor like 3-bromo-4-amino-2-methyltoluene. This amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. This salt is then reacted with fluoroboric acid (HBF₄) or other fluoride (B91410) sources like hexafluorophosphates (PF₆⁻) to yield an arenediazonium tetrafluoroborate (B81430) salt. wikipedia.orgjk-sci.com Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and affording the desired aryl fluoride. wikipedia.orgcas.cn

The Balz-Schiemann reaction is conceptually similar to the Sandmeyer reaction, where diazonium salts are converted to other aryl halides (Cl, Br) using copper(I) salts as catalysts. wikipedia.orgwikipedia.org However, the classic Balz-Schiemann reaction for fluorination proceeds thermally without a metal catalyst. wikipedia.org

| Reaction | Description |

| Diazotization | An aromatic primary amine is converted to a diazonium salt using nitrous acid (NaNO₂ + acid) at low temperatures (0-5 °C). |

| Fluorination | The diazonium salt is treated with a fluoride source (e.g., HBF₄, HPF₆) and then thermally or photolytically decomposed to yield the aryl fluoride. jk-sci.com |

Nucleophilic aromatic substitution (SₙAr) presents another pathway for introducing substituents. Unlike electrophilic substitution, SₙAr is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group on the aromatic ring. masterorganicchemistry.comlibretexts.org

In this context, a potential synthetic route could involve a molecule like 1-bromo-2-fluoro-3-methyl-4-nitrobenzene. Here, the nitro group activates the ring, making the carbon atom attached to the fluorine susceptible to attack by a nucleophile. However, for introducing a fluorine atom, a more common SₙAr strategy would involve the displacement of a different leaving group (like a nitro group or another halogen) by a fluoride ion (e.g., from KF). This typically requires harsh conditions and a highly activated substrate. beilstein-journals.orgnih.gov The rate of SₙAr reactions is sensitive to the leaving group, with fluorine often being a better leaving group than other halogens in this specific reaction type, contrary to Sₙ1/Sₙ2 trends. masterorganicchemistry.comnih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The methyl group is typically incorporated by starting with a methylated raw material, such as a toluene (B28343) or cresol (B1669610) derivative. For the synthesis of (3-Bromo-4-fluoro-2-methylphenyl)methanol, a logical starting point is 4-fluorotoluene (B1294773) or 2-methylphenol. The existing methyl group then influences the regioselectivity of subsequent halogenation steps due to its ortho-, para-directing electronic effect.

For instance, starting with 4-fluorotoluene, the synthetic challenge is to introduce the bromine atom at the C3 position. The methyl group directs to positions 2 and 6, while the fluorine directs to positions 2 and 5. The synthesis often proceeds through an intermediate that facilitates the desired substitution pattern, such as converting the methyl group to a different functional group (e.g., carboxylic acid) which is later reduced. A more direct approach is the bromination of a precursor like 4-fluoro-2-methylbenzaldehyde, where the directing groups guide the bromine to the desired position.

Halogenation Techniques for Bromine and Fluorine Introduction

Formation of the Benzyl (B1604629) Alcohol Moiety

The final step in the synthesis of this compound is the creation of the benzyl alcohol functional group. This is almost universally achieved by the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid.

Starting from 3-bromo-4-fluoro-2-methylbenzaldehyde (B13558595) , a straightforward reduction yields the target alcohol. This transformation can be accomplished using a variety of reducing agents. Mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol) are highly effective for this purpose. chemicalbook.com Alternatively, if the synthesis proceeds via 3-bromo-4-fluoro-2-methylbenzoic acid , a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF) is required to reduce the carboxylic acid to the primary alcohol. chemicalbook.comchemicalbook.com

| Precursor | Reducing Agent | Solvent | Conditions |

| 3-Bromo-4-fluoro-2-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727) | 0 °C to Room Temp |

| 3-Bromo-4-fluoro-2-methylbenzoic acid | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp |

| 3-Bromo-4-fluoro-2-methylbenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp |

| This table summarizes common reduction methods applicable for the final synthetic step, based on established procedures for similar substrates. chemicalbook.comchemicalbook.comncert.nic.in |

Reduction of Corresponding Aldehyde or Carboxylic Acid Precursors

A primary and straightforward method for the synthesis of this compound is through the reduction of its corresponding carbonyl precursors: 3-bromo-4-fluoro-2-methylbenzaldehyde or 3-bromo-4-fluoro-2-methylbenzoic acid. The choice of reducing agent is crucial and depends on the starting functional group.

For the reduction of the aldehyde, mild reducing agents are typically sufficient. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation, often used in alcoholic solvents like methanol or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. chemicalbook.com

The reduction of the carboxylic acid requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are capable of reducing the carboxylic acid directly to the primary alcohol. chemicalbook.comgoogle.com These reactions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

Below is a table summarizing typical reaction conditions for these reductions.

Table 1: Reagents for Reduction of Carbonyl Precursors

| Starting Material | Reagent | Solvent | Typical Conditions |

|---|---|---|---|

| 3-Bromo-4-fluoro-2-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature |

| 3-Bromo-4-fluoro-2-methylbenzoic acid | Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

Organometallic Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the this compound molecule serves as a versatile handle for forming new carbon-carbon bonds through organometallic cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. chemicalbook.com This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

This methodology allows for the synthesis of more complex derivatives where the bromine atom is replaced by an alkyl, alkenyl, or aryl group. The reaction is known for its mild conditions and high tolerance for various functional groups, including the alcohol moiety present in the target molecule.

Key components for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligands, base, and solvent.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Palladacycle complexes |

| Ligand | Triphenylphosphine (PPh₃), XPhos |

| Base | Sodium Carbonate (Na₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) |

Hydroxylation Methods and Ether Cleavage Strategies

An alternative synthetic approach to this compound involves the formation of the hydroxymethyl group from a toluene precursor. A common and effective two-step method starts with 3-bromo-4-fluorotoluene (B1266451). sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com

The first step is a radical-initiated benzylic bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction selectively brominates the methyl group to form 3-bromo-1-(bromomethyl)-4-fluoro-2-methylbenzene. The subsequent step involves the hydrolysis of the resulting benzyl bromide to the desired benzyl alcohol. This can be achieved using aqueous base (e.g., sodium hydroxide) or by a substitution reaction with a hydroxide (B78521) equivalent.

Another potential, though less direct, strategy is the cleavage of a corresponding benzyl ether. For instance, a precursor such as (3-bromo-4-fluoro-2-methylphenyl)methyl ether could be synthesized and subsequently cleaved to yield the final alcohol. Modern methods for ether cleavage include photoredox catalysis, which can offer mild and chemoselective conditions for dealkylation. acs.org

Table 3: Methods for Generating the Hydroxymethyl Group

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Benzylic Bromination & Hydrolysis | 3-Bromo-4-fluorotoluene | 1. N-Bromosuccinimide (NBS), Radical Initiator2. Aqueous Base (e.g., NaOH) | Two-step process involving radical bromination of the methyl group followed by hydrolysis. |

Development of Regioselective and Stereoselective Synthetic Pathways

Regioselectivity is paramount in the synthesis of this compound to ensure the correct substitution pattern on the aromatic ring. The synthetic strategy must control the placement of the bromo, fluoro, and methyl groups. The synthesis of the key precursor, 3-bromo-4-fluorotoluene, is a critical step where regiochemistry is established. The bromination of 4-fluorotoluene can lead to a mixture of isomers. However, specific conditions have been developed to favor the desired 3-bromo isomer. A patented process describes the bromination of 4-fluorotoluene in glacial acetic acid using a catalyst system of iodine and iron, which significantly increases the yield of 3-bromo-4-fluorotoluene relative to the 2-bromo isomer. google.com Another approach involves the regioselective bromination of 4-fluoronitrobenzene, which can then be converted through multiple steps to the target precursor. researchgate.net

Stereoselectivity is not a consideration in the direct synthesis of this compound itself, as the molecule is achiral. The benzylic carbon is not a stereocenter. However, the principles of stereoselective synthesis would become relevant if this compound were used as a building block in the creation of a larger molecule containing new chiral centers. For example, if the alcohol were oxidized to an aldehyde and then subjected to a nucleophilic addition with a chiral catalyst, a stereocenter could be generated with high enantioselectivity.

Chemical Transformations and Reactivity of 3 Bromo 4 Fluoro 2 Methylphenyl Methanol

Reactions Involving the Hydroxyl Functionality

The primary reaction center for this class of transformations is the hydroxyl (-OH) group attached to the benzylic carbon.

Esterification and Etherification Reactions

Detailed experimental data on the esterification and etherification of (3-Bromo-4-fluoro-2-methylphenyl)methanol are not extensively reported. However, based on the general reactivity of benzyl (B1604629) alcohols, it is expected to readily undergo these transformations.

Esterification would involve the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form the corresponding ester. This reaction is typically catalyzed by an acid or a coupling agent.

Etherification , such as the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Illustrative Transformation Data:

The following table presents hypothetical reaction conditions and products for the esterification and etherification of this compound, based on standard organic chemistry principles.

| Reaction Type | Reagent | Catalyst/Base | Hypothetical Product |

| Acetylation | Acetic anhydride | Pyridine | (3-Bromo-4-fluoro-2-methylphenyl)methyl acetate |

| Benzoylation | Benzoyl chloride | Triethylamine | (3-Bromo-4-fluoro-2-methylphenyl)methyl benzoate |

| Methylation | Methyl iodide | Sodium hydride | 1-(Bromomethyl)-3-bromo-4-fluoro-2-methylbenzene |

Oxidation Pathways to Aldehydes and Carboxylic Acids

Mild oxidizing agents are expected to convert the primary alcohol to the corresponding aldehyde, 3-bromo-4-fluoro-2-methylbenzaldehyde (B13558595). Stronger oxidizing agents would likely lead to the formation of the carboxylic acid, 3-bromo-4-fluoro-2-methylbenzoic acid.

Illustrative Oxidation Data:

The following table outlines the expected products from the oxidation of this compound with different types of oxidizing agents.

| Oxidizing Agent Category | Example Reagent | Expected Product |

| Mild | Pyridinium chlorochromate (PCC) | 3-Bromo-4-fluoro-2-methylbenzaldehyde |

| Strong | Potassium permanganate (KMnO₄) | 3-Bromo-4-fluoro-2-methylbenzoic acid |

| Selective | Manganese dioxide (MnO₂) | 3-Bromo-4-fluoro-2-methylbenzaldehyde |

Functional Group Interconversions at the Benzylic Position

While specific examples for this compound are not documented, the benzylic hydroxyl group can be converted to other functional groups. For instance, treatment with a hydrohalic acid (like HBr) could lead to the formation of the corresponding benzylic halide, 1-(bromomethyl)-3-bromo-4-fluoro-2-methylbenzene. This benzylic halide would then be a versatile intermediate for further nucleophilic substitution reactions.

Reactivity of the Halogenated Aromatic Ring

The presence of bromine and fluorine atoms on the aromatic ring opens up avenues for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution on Bromine or Fluorine

There is a lack of specific studies on the nucleophilic aromatic substitution (SNA) reactions of this compound. In general, nucleophilic aromatic substitution is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org The hydroxylmethyl group is not strongly electron-withdrawing.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

While there are no specific reports on the Suzuki-Miyaura cross-coupling reactions of this compound, aryl bromides are common substrates for this powerful carbon-carbon bond-forming reaction. libretexts.org The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org

It is anticipated that the bromine atom of this compound would selectively undergo oxidative addition to the palladium catalyst over the more inert C-F bond, allowing for the coupling with various boronic acids or their esters.

Illustrative Suzuki-Miyaura Coupling Data:

The following table provides hypothetical examples of Suzuki-Miyaura cross-coupling reactions involving this compound.

| Boronic Acid/Ester | Palladium Catalyst | Base | Hypothetical Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (4-Fluoro-2-methyl-[1,1'-biphenyl]-3-yl)methanol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (4-Fluoro-4'-methoxy-2-methyl-[1,1'-biphenyl]-3-yl)methanol |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | (4-Fluoro-2-methyl-3-(pyridin-3-yl)phenyl)methanol |

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The regioselectivity and rate of these reactions are heavily influenced by the electronic and steric nature of the substituents already present on the aromatic ring. msu.edulibretexts.orgstudymind.co.ukma.eduvedantu.com In the case of this compound, the directing effects of the bromo, fluoro, methyl, and hydroxymethyl groups must be considered collectively.

Substituents on a benzene ring can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.comwikipedia.orgyoutube.com

-CH₃ (Methyl): The methyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect.

-F (Fluoro) and -Br (Bromo): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at the ortho and para positions. wikipedia.org

-CH₂OH (Hydroxymethyl): The hydroxymethyl group is considered to be a weakly deactivating group and is ortho-, para-directing. Its deactivating nature stems from the electron-withdrawing inductive effect of the oxygen atom, while the ortho-, para-directing influence is a result of resonance participation of the oxygen's lone pairs with the aromatic ring.

Given the substitution pattern of this compound, the potential sites for electrophilic aromatic substitution are C5 and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Substituent at C1 (-CH₂OH) | Substituent at C2 (-CH₃) | Substituent at C3 (-Br) | Substituent at C4 (-F) | Net Effect |

| C5 | meta | meta | para | ortho | Activated by -Br and -F |

| C6 | ortho | meta | meta | meta | Activated by -CH₂OH |

Considering both electronic and steric factors, the C5 position is likely to be the most favored site for electrophilic attack. It is ortho to the fluoro group and para to the bromo group, both of which can stabilize the intermediate through resonance. The C6 position, while ortho to the hydroxymethyl group, is sterically hindered by the adjacent methyl group at C2.

Derivatization Strategies for Chemical Library Synthesis and Analytical Utility

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as chemical library synthesis or analytical detection. journalajacr.comhta-it.comresearchgate.net

Formation of Organophosphorus Derivatives

Benzylic alcohols like this compound can be converted into a variety of organophosphorus derivatives. These derivatives are valuable in synthetic chemistry and can serve as building blocks for larger, more complex molecules in chemical libraries.

One common method for the synthesis of benzyl phosphonates is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of a benzyl halide with a trialkyl phosphite. Therefore, this compound would first need to be converted to its corresponding benzyl bromide or chloride, for example, by reaction with phosphorus tribromide or thionyl chloride. The resulting benzyl halide can then be reacted with a phosphite to yield the desired phosphonate.

A more direct, one-pot procedure for the conversion of benzylic alcohols to phosphonates involves treatment with triethyl phosphite in the presence of a Lewis acid catalyst such as zinc iodide. nih.gov This method avoids the isolation of the intermediate benzyl halide. nih.gov

The general reaction scheme for the formation of a diethyl phosphonate derivative is as follows:

This compound + P(OEt)₃ + ZnI₂ → (3-Bromo-4-fluoro-2-methylbenzyl)phosphonic acid diethyl ester + EtI + Zn(OH)I

These organophosphorus derivatives can be further modified, for example, by Horner-Wadsworth-Emmons reactions, to introduce new carbon-carbon double bonds, thus expanding the diversity of a chemical library. nih.gov

Derivatization for Chromatographic and Spectroscopic Analysis

Derivatization is a crucial technique in analytical chemistry, particularly for chromatography, as it can improve the volatility, thermal stability, and detectability of analytes. nih.govsigmaaldrich.comlibretexts.orgacademicjournals.org

For Gas Chromatography (GC) analysis, the polarity and volatility of this compound can be modified by converting the hydroxyl group into a less polar and more volatile ether or ester. Silylation is a common derivatization method where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Another approach for GC derivatization is acylation, where an acyl group is introduced. This can be achieved by reacting the alcohol with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride. These reagents introduce fluorinated acyl groups, which can significantly enhance detection by electron capture detection (ECD).

For High-Performance Liquid Chromatography (HPLC) , derivatization is often employed to introduce a chromophore or fluorophore into the analyte to enhance its detection by UV-Vis or fluorescence detectors. journalajacr.comhta-it.comlibretexts.org this compound already possesses a UV-active benzene ring, but its molar absorptivity might not be sufficient for trace analysis.

Derivatizing agents that react with the hydroxyl group to introduce highly conjugated systems can significantly improve UV-Vis detection. Examples include benzoyl chloride and dansyl chloride. chromforum.orgacs.org For fluorescence detection, reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used to attach a fluorescent tag to the alcohol.

The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis, such as sensitivity and selectivity.

Advanced Spectroscopic and Diffraction Characterization of 3 Bromo 4 Fluoro 2 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (3-Bromo-4-fluoro-2-methylphenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound provides key information about the number and types of protons present. The spectrum typically shows a singlet for the methyl protons (CH₃), a singlet for the benzylic methylene (B1212753) protons (CH₂OH), and a broad singlet for the hydroxyl proton (OH). The two aromatic protons appear as doublets, with their coupling patterns and chemical shifts influenced by the surrounding fluorine and bromine substituents.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. It displays distinct signals for each unique carbon atom, including the methyl carbon, the benzylic methylene carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromo, fluoro, methyl, and hydroxymethyl groups), providing crucial data for confirming the substitution pattern on the benzene (B151609) ring.

Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. It typically shows a single resonance, and the coupling between the fluorine nucleus and adjacent protons (³JHF) can be observed in the ¹H NMR spectrum, further confirming the relative positions of the substituents on the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz (Hz). Actual values may vary depending on the solvent and experimental conditions.)

| Assignment | ¹H NMR (δ, multiplicity, J) | ¹³C NMR (δ) |

| -CH₃ | ~2.35 (s) | ~15.0 |

| -CH₂OH | ~4.65 (s) | ~60.5 |

| Aromatic-H | ~7.30 (d, J ≈ 8.5 Hz) | - |

| Aromatic-H | ~7.50 (d, J ≈ 6.5 Hz) | - |

| Aromatic-C | - | ~115.0 (d, JCF ≈ 21 Hz) |

| Aromatic-C | - | ~120.0 (d, JCF ≈ 18 Hz) |

| Aromatic-C | - | ~125.0 |

| Aromatic-C | - | ~130.0 |

| Aromatic-C | - | ~138.0 (d, JCF ≈ 5 Hz) |

| Aromatic-C | - | ~158.0 (d, JCF ≈ 250 Hz) |

To unequivocally assign the proton and carbon signals and to map out the complete bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would primarily show correlations between the two aromatic protons, confirming their adjacent relationship on the ring. It helps to differentiate them from the singlet signals of the methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to its corresponding methyl carbon signal, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for confirming the substitution pattern. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons (C1, C2, C3) and from the methylene protons to the C1, C2, and C6 aromatic carbons. These long-range correlations provide the final pieces of the puzzle for the complete structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a valuable tool for structural confirmation.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A strong, broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are observed in the 2850-3100 cm⁻¹ range. The aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. A strong absorption corresponding to the C-F bond stretch is expected around 1200-1250 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically in the 550-650 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often dominated by vibrations of the non-polar bonds. Therefore, the aromatic C=C stretching and the symmetric C-H stretching vibrations are typically strong. The C-Br stretching vibration is also expected to be prominent in the Raman spectrum. This technique is particularly useful for observing vibrations that are weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3300-3400 (Broad, Strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Medium) | Strong |

| Aliphatic C-H Stretch | 2850-2980 (Medium) | Strong |

| Aromatic C=C Stretch | 1450-1600 (Medium-Strong) | Strong |

| C-O Stretch (primary alcohol) | 1050-1080 (Strong) | Medium |

| C-F Stretch | 1200-1250 (Strong) | Medium |

| C-Br Stretch | 550-650 (Medium) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, enabling the calculation of its elemental formula (C₈H₈BrFO) with high accuracy, thus confirming the molecular identity.

Common fragmentation pathways observed in the mass spectrum would include the loss of a hydroxyl radical (•OH) to form a stable benzylic carbocation, or the loss of the entire hydroxymethyl group (•CH₂OH). The subsequent fragmentation of the aromatic ring would provide further structural information.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of a unique molecular formula. For this compound, with a chemical formula of C8H8BrFO, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly noteworthy, as its two stable isotopes, 79Br and 81Br, result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da. This distinctive isotopic signature, combined with the high-resolution mass measurement, provides definitive confirmation of the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for C8H8BrFO

| Parameter | Value |

|---|---|

| Molecular Formula | C8H8BrFO |

| Calculated Monoisotopic Mass | 219.9791 Da |

| Observed [M+H]+ | 220.9869 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely employed to assess the purity of this compound and to distinguish it from potential isomeric impurities. In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each.

The retention time from the gas chromatogram is a characteristic feature of the compound under specific analytical conditions and can be used for its identification. The accompanying mass spectrum serves as a fingerprint, confirming the identity of the eluted compound. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Isomeric impurities, which have the same molecular weight but different structures, will exhibit different retention times, allowing for their separation and quantification. A purity of 95% is often considered acceptable for many research and development applications. sigmaaldrich.comsigmaaldrich.com

Fragmentation Pathway Analysis

The mass spectrum obtained from GC-MS or standalone mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.

For this compound, a primary fragmentation pathway is the benzylic cleavage, which involves the loss of the hydroxyl group to form a stable benzylic cation. This would result in a significant peak at M-17 (loss of •OH). Another prominent fragmentation would be the loss of the entire hydroxymethyl group (•CH2OH), leading to a fragment at M-31. Subsequent fragmentations could involve the loss of a bromine radical or other neutral losses from the aromatic ring. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 220/222 | [M]+ (Molecular ion) |

| 203/205 | [M-OH]+ |

| 189/191 | [M-CH2OH]+ |

| 110 | [C7H5F]+ |

X-ray Diffraction and Crystal Structure Analysis

Single Crystal X-ray Diffraction for Solid-State Conformation

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would reveal the precise bond lengths and angles within the molecule, as well as the torsional angles that define its conformation. For instance, it would determine the orientation of the hydroxymethyl group relative to the phenyl ring. Studies on similar substituted phenyl compounds have shown that the crystal packing can be influenced by various intermolecular interactions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| β (°) | 98.5 |

| Volume (ų) | 815 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the phenyl ring.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring. The bromo, fluoro, methyl, and hydroxymethyl groups will all have an effect on the electronic structure of the phenyl ring, leading to shifts in the absorption maxima compared to unsubstituted benzene. A typical UV-Vis spectrum for this compound would be recorded by dissolving it in a suitable transparent solvent, such as ethanol (B145695) or methanol (B129727), and measuring its absorbance as a function of wavelength. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~275 | ~1,500 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Methylphenyl Methanol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like (3-Bromo-4-fluoro-2-methylphenyl)methanol, DFT calculations would be instrumental in elucidating its conformational preferences, electronic landscape, and spectroscopic characteristics.

The geometry of this compound would be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy structure. The conformational landscape of this molecule is primarily determined by the orientation of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene (B151609) ring.

Key conformational aspects to consider would be the dihedral angles involving the C(ring)-C(α)-O-H chain. For ortho-substituted benzyl (B1604629) alcohols, including those with halogens, different stable conformers can exist. rsc.orgrsc.org Research on ortho-halogenated benzyl alcohols reveals the possibility of both chiral and achiral conformations. rsc.orgrsc.org The presence of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-substituent (in this case, the methyl group or the bromine atom) can significantly influence the conformational stability. rsc.org For this compound, the interplay between the steric hindrance from the ortho-methyl group and potential weak hydrogen bonding interactions with the adjacent bromo and fluoro substituents would dictate the most stable conformer. It is expected that the most stable conformation would seek to minimize steric repulsion while maximizing any favorable intramolecular interactions.

Table 1: Expected Conformational Trends in Substituted Benzyl Alcohols

| Substituent Position | Dominant Interaction | Expected Conformational Effect |

|---|---|---|

| Ortho-Halogen | Intramolecular OH···X hydrogen bond | Stabilization of a specific chiral conformer rsc.orgrsc.org |

| Ortho-Methyl | Steric hindrance | Twisting of the hydroxymethyl group out of the ring plane |

The electronic properties of this compound can be understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow regions) around the electronegative oxygen, fluorine, and bromine atoms, indicating these as sites for electrophilic attack. researchgate.netresearchgate.net The hydrogen of the hydroxyl group would exhibit a positive potential (blue region), making it a site for nucleophilic interaction. researchgate.net

Table 2: Predicted Electronic Properties of this compound

| Property | Expected Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Lowered relative to unsubstituted benzyl alcohol | Combined effect of electron-withdrawing halogens and electron-donating methyl group |

| LUMO Energy | Significantly lowered | Strong influence of electronegative Br and F atoms nih.gov |

| HOMO-LUMO Gap | Moderate | Balance between donating and withdrawing substituent effects |

| MEP Negative Regions | Oxygen, Fluorine, Bromine atoms | High electronegativity of these atoms researchgate.net |

| MEP Positive Region | Hydroxyl Hydrogen | Polar O-H bond |

Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Key vibrational modes for this molecule would include:

O-H stretching: Typically observed in the range of 3200-3600 cm⁻¹. The exact position would be sensitive to hydrogen bonding.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while the -CH₂- and -CH₃ stretches would be found in the 2850-3000 cm⁻¹ region. theaic.org

C-O stretching: Expected in the 1000-1260 cm⁻¹ range. theaic.org

C-Br and C-F stretching: The C-F stretching vibration usually gives a strong band in the 1000-1400 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically between 500-600 cm⁻¹. jetir.org

Ring vibrations: Characteristic skeletal vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ range. theaic.org

Computational analysis would also help in identifying the complex vibrational modes resulting from the coupling of various substituent and backbone vibrations.

Molecular Dynamics Simulations for Solvent Interactions and Stability

While no specific molecular dynamics (MD) simulations for this compound were found, MD studies on benzyl alcohol in various environments provide insights into its likely behavior. nih.govum.esrsc.org MD simulations could be employed to study the interactions of this compound with solvent molecules, such as water or organic solvents.

These simulations would reveal information about the hydration shell around the molecule, the stability of intramolecular hydrogen bonds in the presence of a solvent, and the dynamics of the molecule's conformational changes in solution. For instance, in an aqueous solution, the hydroxyl group would act as both a hydrogen bond donor and acceptor with water molecules, which could compete with and potentially disrupt any weak intramolecular hydrogen bonds. The hydrophobic-substituted benzene ring would likely be surrounded by a structured cage of water molecules.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. The MEP and Fukui functions, derived from DFT calculations, can identify the most probable sites for electrophilic, nucleophilic, and radical attack.

Structure-Property Relationship Studies within Halogenated Benzyl Alcohol Class

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the structural features of molecules with their biological activity or physical properties. For halogenated benzyl alcohols, QSAR studies have been conducted to understand their toxicity and other biological effects. nih.govbohrium.comresearchgate.net

These studies often use descriptors such as the octanol-water partition coefficient (logP) to represent hydrophobicity and electronic parameters like the Hammett constant (σ) to quantify the electronic influence of substituents. nih.gov The properties of this compound would be influenced by the hydrophobicity imparted by the bromo and methyl groups and the electronic effects of all three substituents. By placing this molecule within the context of a broader class of halogenated benzyl alcohols, it would be possible to predict its relative properties, such as its potential as a polar narcotic, based on established QSAR models. nih.gov The combination of steric, electronic, and hydrophobic contributions from the bromo, fluoro, and methyl groups would define its specific place within these structure-property relationships.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| 2,6-dichlorobenzyl alcohol |

| 3-aminobenzyl alcohol |

| Benzaldehyde (B42025) |

Research Applications and Synthetic Utility of 3 Bromo 4 Fluoro 2 Methylphenyl Methanol

Role as a Key Synthetic Building Block

The strategic placement of reactive and modulatory groups on the aromatic ring of (3-Bromo-4-fluoro-2-methylphenyl)methanol makes it a highly versatile synthetic intermediate. Its utility stems from the ability to selectively functionalize different parts of the molecule, enabling the construction of more complex chemical entities.

Intermediate in Complex Organic Synthesis

This compound has been identified as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds. Specifically, it has been utilized in the preparation of pyrazolopyrimidine and pyrazolopyridine derivatives. google.comgoogle.com In these synthetic pathways, the methanol (B129727) group can be readily converted into other functional groups, such as halides, which then participate in coupling reactions to form the core structures of the target molecules. The presence of the bromo and fluoro groups on the phenyl ring also allows for further modifications, providing access to a diverse range of substituted analogs.

A notable example of its application is in the synthesis of pyrazolopyrimidine compounds that act as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). google.com HPK1 is a protein kinase that has been identified as a potential therapeutic target for cancer immunotherapy. The synthesis of these inhibitors involves the use of this compound as a starting material, highlighting its importance in the development of novel therapeutic agents. google.com

Precursor for Diverse Molecular Architectures

The chemical reactivity of this compound allows it to serve as a precursor for a wide array of molecular architectures. The hydroxyl group of the methanol moiety can be oxidized to an aldehyde or a carboxylic acid, providing a handle for various condensation and amidation reactions. The bromine atom on the phenyl ring is particularly valuable for its participation in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

The fluorine atom, while generally less reactive, significantly influences the electronic properties of the phenyl ring, which can in turn affect the reactivity of the other substituents and the properties of the final molecule. This combination of reactive sites makes this compound a versatile starting point for the synthesis of a broad spectrum of organic compounds with potential applications in materials science and medicinal chemistry.

Contributions to Medicinal Chemistry Research

The specific substitution pattern of this compound provides a unique combination of properties that are highly relevant to medicinal chemistry. The presence of both bromine and fluorine atoms allows for a detailed investigation of the roles of different halogens in molecular recognition and drug-receptor interactions.

Design and Synthesis of Ligand Candidates for Molecular Targets

The following table provides an overview of the molecular targets and the corresponding ligand candidates synthesized using this compound as an intermediate.

| Molecular Target | Ligand Candidate Class | Therapeutic Area | Reference |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Pyrazolopyrimidine derivatives | Cancer | google.com |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Pyrazolopyridine derivatives | Cancer | google.com |

Exploration of Halogen Bonding Interactions in Drug Design Research

The bromine and fluorine atoms on the phenyl ring of this compound are prime candidates for participating in halogen bonding. acs.org Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule, such as a protein. acs.org The strength and directionality of halogen bonds make them a valuable tool in rational drug design for enhancing ligand affinity and selectivity. nih.gov

Research has shown that the substitution of aromatic hydrogens with electronegative atoms like fluorine can significantly increase the strength of halogen bonds formed by other halogens on the same ring. nih.gov In the case of this compound, the electron-withdrawing fluorine atom can enhance the positive electrostatic potential (the "sigma-hole") on the bromine atom, making it a more potent halogen bond donor. nih.govacs.org This allows for a systematic study of how these interactions contribute to the binding of ligands to their biological targets.

Influence of Halogenation on Lipophilicity and Binding Affinity in Molecular Recognition

The introduction of halogen atoms into a molecule can have a profound impact on its physicochemical properties, particularly its lipophilicity (the ability to dissolve in fats, oils, and lipids). nih.govnih.gov Lipophilicity is a critical parameter in drug design as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target receptor. researchgate.net

Utility in Agrochemical Research and Development

While direct application of this compound as an active agrochemical ingredient is not extensively documented in publicly available research, its role as a key synthetic intermediate is of significant interest. The halogenated and methylated phenyl structure is a common motif in a variety of pesticides, including herbicides, fungicides, and insecticides.

The synthesis of complex agrochemicals often involves the use of specialized building blocks to introduce specific functionalities that enhance efficacy, modulate physical properties, or improve the metabolic profile of the active ingredient in the target organism and the environment. The bromo and fluoro substituents on the aromatic ring of this compound are particularly noteworthy. Halogen atoms are known to increase the biological activity and metabolic stability of agrochemicals.

For instance, the precursor to this compound, 3-bromo-4-fluorobenzaldehyde, is identified as a crucial intermediate in the synthesis of pesticides. This lineage suggests that this compound, as a derivative, is strategically positioned for the synthesis of next-generation agrochemicals. The primary alcohol group provides a reactive handle for further chemical transformations, allowing for its incorporation into a larger molecular framework through esterification, etherification, or conversion to other functional groups.

Researchers in agrochemical development can utilize this compound to create libraries of novel potential pesticides for high-throughput screening. The specific substitution pattern may lead to compounds with unique modes of action or improved selectivity, addressing the ongoing challenges of resistance development and the need for more environmentally benign crop protection solutions.

Table 1: Potential Agrochemical Scaffolds from this compound

| Target Agrochemical Class | Synthetic Transformation of the Hydroxyl Group | Potential Benefit of the Phenyl Substitution Pattern |

|---|---|---|

| Pyrethroid Insecticides | Esterification with a cyclopropanecarboxylic acid derivative | Enhanced metabolic stability and target site binding |

| Phenyl Ether Herbicides | Etherification with an appropriate phenoxide | Modulation of herbicidal spectrum and crop selectivity |

| Benzyl (B1604629) Ether Fungicides | Etherification with a heterocyclic alcohol | Improved systemic properties and fungicidal activity |

Potential in Advanced Materials Science Research

In the realm of advanced materials science, this compound presents itself as a promising, albeit currently underexplored, building block. The combination of a rigid phenyl core with reactive functional groups offers potential for its incorporation into novel polymers, liquid crystals, and organic electronics.

The presence of bromine and fluorine atoms can impart specific properties to materials. For example, the high electronegativity of fluorine can influence the electronic characteristics of a molecule, which is a desirable trait in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices. The bromine atom provides a site for further cross-coupling reactions, a common strategy for building up complex, conjugated systems used in organic semiconductors. Chemical supplier Amadis Chemical lists the related compound (4-Bromo-3-fluoro-2-methylphenyl)methanol as being relevant to OLED intermediates and material science. google.com

The primary alcohol functionality allows for the integration of this fluorinated and brominated phenyl unit into polymer backbones or as pendant groups through polymerization reactions. This could lead to the development of specialty polymers with enhanced thermal stability, flame retardancy (due to the bromine content), and specific optical properties.

While specific research detailing the use of this compound in materials science is not yet prominent, its structural motifs are analogous to those found in high-performance materials. Its potential lies in its ability to act as a monomer or a precursor to monomers for the synthesis of materials with tailored properties for a range of advanced applications.

Table 2: Potential Applications in Materials Science

| Material Class | Role of this compound | Potential Properties |

|---|---|---|

| Specialty Polymers | Monomer or precursor to a monomer | Flame retardancy, thermal stability, specific refractive index |

| Organic Electronics (e.g., OLEDs) | Intermediate for the synthesis of host or emitter materials | Modified electronic properties, enhanced charge transport |

| Liquid Crystals | Component of a liquid crystalline molecule | Influence on mesophase behavior and electro-optical properties |

It is important to note that while the direct use of this compound is documented as an intermediate in the synthesis of pyrazolopyridine derivatives as HPK1 modulators for potential cancer treatment, its application in agrochemicals and materials science is largely based on the known utility of similarly functionalized molecules. google.com

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzyl (B1604629) alcohols like (3-Bromo-4-fluoro-2-methylphenyl)methanol traditionally relies on the reduction of corresponding benzoic acids or benzaldehydes. For instance, related compounds such as (3-Bromo-4-methylphenyl)methanol can be synthesized by reducing 3-bromo-4-methylbenzoic acid with a borane-tetrahydrofuran (B86392) complex. nih.govchemicalbook.com Another common method involves the reduction of a benzaldehyde (B42025), like 3-bromo-4-methylbenzaldehyde, using sodium borohydride (B1222165) in methanol (B129727). nih.gov

Future research is expected to focus on developing more sustainable and efficient synthetic methodologies. This includes exploring greener reducing agents, catalytic reductions to minimize waste, and processes that avoid harsh reaction conditions. One area of potential is the direct, selective oxidation of the methyl group on a precursor like 1-bromo-2-fluoro-3-methylbenzene, a transformation that remains a significant challenge in organic synthesis. The development of such methods would offer a more atom-economical route to the target molecule.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to drive reactions under mild conditions. For a molecule like this compound, these techniques could unlock new reactivity patterns.

Photocatalysis could be employed for C-H functionalization or cross-coupling reactions, using visible light as a driving force. organic-chemistry.org For example, photocatalytic methods could facilitate the coupling of the aromatic ring with other fragments, or enable novel transformations of the benzyl alcohol group. Research could explore the use of this compound as a substrate in photocatalytic decarboxylative hydroxylations of carboxylic acids to access different alcohol derivatives under exceptionally mild conditions. organic-chemistry.org

Electrocatalysis offers another green alternative for synthetic transformations. Future studies might investigate the electrochemical oxidation of the alcohol to the corresponding aldehyde or carboxylic acid with high selectivity, avoiding the use of stoichiometric chemical oxidants. Conversely, the bromo-substituent could be a handle for electrochemically-driven coupling reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, consistency, and scalability. bldpharm.com The synthesis of benzyl alcohol derivatives has been successfully demonstrated in continuous flow systems. For example, the Swern oxidation of benzyl alcohol to benzaldehyde has been optimized in a microreactor system, achieving high yields at near-room temperature with residence times of milliseconds, a significant improvement over traditional batch reactions that require cryogenic temperatures and several hours. researchgate.net

Future work on this compound will likely involve adapting its synthesis to flow reactors. researchgate.net This would allow for better control over reaction parameters, such as temperature and mixing, which is crucial for managing potentially exothermic reactions and improving product purity. bldpharm.com

Furthermore, automated synthesis platforms are revolutionizing medicinal chemistry by accelerating the creation of compound libraries. sigmaaldrich.comoxfordglobal.com These systems, which can perform entire synthesis, purification, and analysis workflows, could integrate this compound as a key building block. sigmaaldrich.comnih.gov By using pre-packaged reagent cartridges and automated synthesizers, libraries of derivatives could be rapidly produced for screening in drug discovery programs. sigmaaldrich.comsynplechem.com

Advanced Characterization Techniques and Data Analysis Methodologies

The unambiguous identification and characterization of this compound and its subsequent products are crucial. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

Emerging trends in characterization involve the use of more sophisticated techniques and computational analysis. For instance, detailed structural analysis can be supported by advanced mass spectrometry methods, such as those that provide predicted collision cross-section (CCS) values, offering an additional layer of identification. acm.org

Computational chemistry and Density Functional Theory (DFT) are becoming indispensable for rationalizing molecular properties. nih.gov Future research could apply these methods to this compound to predict its reactivity, spectral properties, and electronic structure. Such computational studies can help in understanding the influence of the bromo, fluoro, and methyl substituents on the aromatic system's reactivity and guide the design of new experiments. nih.govnumberanalytics.com

Application in Chemical Biology Probes and Mechanistic Studies

Substituted aromatic scaffolds are integral to the design of chemical probes used to study biological systems. researchgate.net A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate its function in cells and organisms. researchgate.net

The bromo- and fluoro-substituents on the phenyl ring of this compound make it an interesting starting point for developing such probes. The bromine atom, for instance, can participate in halogen bonding or act as a site for further synthetic modification via cross-coupling reactions. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.

One promising area is the development of fragments for fragment-based drug discovery (FBDD) . Sulfonyl fluorides, for example, have been used as reactive groups in chemical probes to label nucleophilic amino acid residues in proteins. mdpi.comresearchgate.net Future research could involve synthesizing derivatives of this compound that incorporate such reactive "warheads" to create novel probes for identifying and validating new drug targets. rsc.org The unique substitution pattern could offer a structurally novel scaffold for exploring protein-ligand interactions, potentially leading to the discovery of new modulators for enzyme families like bromodomains. nih.gov

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis and handling .

- Ventilation : Ensure adequate airflow to avoid inhalation of volatile byproducts.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste.

- Emergency Protocols : Immediate eye/skin rinsing with water for 15 minutes; consult SDS for antidotes .

How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of halogenated benzyl alcohols?

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain atomic coordinates.

- Refinement with SHELX : Apply SHELXL for least-squares refinement, addressing disorder in bromine/fluorine positions. Hydrogen bonding and torsional angles are refined using restraints .

- Visualization with ORTEP : Generate thermal ellipsoid plots to assess positional uncertainty and validate bond lengths/angles (e.g., C-Br ~1.90 Å, C-F ~1.35 Å) .

What strategies are effective in analyzing hydrogen-bonding networks in crystalline derivatives of this compound?

Advanced Research Question

- Graph Set Analysis : Classify hydrogen bonds (e.g., O-H···O, O-H···Br) using Etter’s formalism. For example, identify chains (C(4)) or rings (R₂²(8)) in the crystal lattice .

- DFT Calculations : Compare experimental H-bond distances (from SCXRD) with computational models (e.g., Gaussian09 at B3LYP/6-311++G** level) to evaluate energetics.

- Thermal Analysis : DSC/TGA to study stability of H-bonded networks under temperature stress .

How should researchers address contradictions between theoretical computational models and experimental spectral data?

Advanced Research Question

- Error Source Identification :

- Check solvent effects in NMR (e.g., DMSO vs. CDCl₃ shifts).

- Verify basis set adequacy in DFT calculations (e.g., inclusion of halogen bonds).

- Iterative Refinement : Adjust computational parameters (e.g., dispersion corrections for van der Waals interactions) and re-run simulations.

- Experimental Replication : Repeat spectral analysis under controlled conditions (e.g., dry solvents, inert atmosphere) .

What experimental design considerations optimize regioselective functionalization of the aromatic ring?

Advanced Research Question

- Directing Group Strategy : Utilize the -OH group’s meta-directing effect to control bromine/fluorine positioning.

- Protection/Deprotection : Temporarily protect the alcohol (e.g., TMSCl) to avoid side reactions during electrophilic substitution.

- Catalysis : Employ Pd-catalyzed coupling (e.g., Suzuki for aryl boronic acids) to introduce substituents selectively .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Advanced Research Question

- Chromatographic Separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to resolve isomers.

- 2D NMR : NOESY or COSY to identify spatial proximity of substituents (e.g., distinguishing 3-bromo vs. 4-bromo isomers).

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from known isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.